molecular formula C13H16OS B13089585 1-(1-(Phenylthio)cyclopropyl)cyclobutanol

1-(1-(Phenylthio)cyclopropyl)cyclobutanol

Cat. No.: B13089585
M. Wt: 220.33 g/mol
InChI Key: MWQBVMCKLGLRBL-UHFFFAOYSA-N
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Description

1-(1-(Phenylthio)cyclopropyl)cyclobutanol is an organic compound with the molecular formula C13H16OS It is characterized by a cyclopropyl group attached to a phenylthio moiety and a cyclobutanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclobutanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Phenylthio)cyclopropyl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various alcohols and hydrocarbons.

    Substitution: Compounds with different functional groups replacing the phenylthio group.

Scientific Research Applications

1-(1-(Phenylthio)cyclopropyl)cyclobutanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclobutanol involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopropyl and cyclobutanol groups contribute to the compound’s stability and overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler analog without the phenylthio and cyclopropyl groups.

    Phenylthioethanol: Contains the phenylthio group but lacks the cyclopropyl and cyclobutanol moieties.

    Cyclopropylmethanol: Contains the cyclopropyl group but lacks the phenylthio and cyclobutanol moieties.

Uniqueness

1-(1-(Phenylthio)cyclopropyl)cyclobutanol is unique due to the combination of its structural features, which include the phenylthio, cyclopropyl, and cyclobutanol groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

1-(1-phenylsulfanylcyclopropyl)cyclobutan-1-ol

InChI

InChI=1S/C13H16OS/c14-12(7-4-8-12)13(9-10-13)15-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2

InChI Key

MWQBVMCKLGLRBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2(CC2)SC3=CC=CC=C3)O

Origin of Product

United States

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